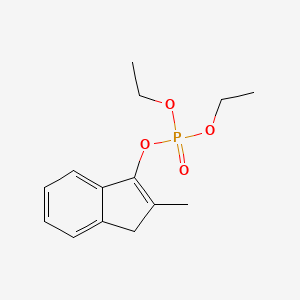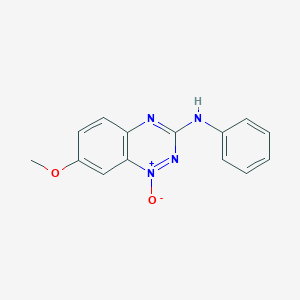
4-Hydrazinyl-7-methoxyquinolin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Hydrazinyl-7-methoxyquinolin-2(1H)-one is a quinoline derivative with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. Quinoline derivatives are known for their diverse biological activities and are often used as scaffolds in drug design.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydrazinyl-7-methoxyquinolin-2(1H)-one typically involves the following steps:
Starting Material: The synthesis begins with a suitable quinoline derivative.
Methoxylation: The methoxy group at the 7-position can be introduced using methanol and a suitable catalyst.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反应分析
Types of Reactions
4-Hydrazinyl-7-methoxyquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
科学研究应用
Medicinal Chemistry: As a scaffold for designing new drugs with antimicrobial, anticancer, or anti-inflammatory properties.
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Material Science: Potential use in the development of organic semiconductors or other advanced materials.
作用机制
The mechanism of action of 4-Hydrazinyl-7-methoxyquinolin-2(1H)-one would depend on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The hydrazine group can form covalent bonds with electrophilic centers, while the quinoline core can participate in π-π interactions with aromatic residues in proteins.
相似化合物的比较
Similar Compounds
4-Hydrazinylquinoline: Lacks the methoxy group but has similar hydrazine functionality.
7-Methoxyquinoline: Lacks the hydrazine group but has the methoxy functionality.
4-Aminoquinoline: Similar structure but with an amino group instead of hydrazine.
Uniqueness
4-Hydrazinyl-7-methoxyquinolin-2(1H)-one is unique due to the presence of both hydrazine and methoxy groups, which can impart distinct chemical reactivity and biological activity compared to its analogs.
属性
CAS 编号 |
920276-12-6 |
|---|---|
分子式 |
C10H11N3O2 |
分子量 |
205.21 g/mol |
IUPAC 名称 |
4-hydrazinyl-7-methoxy-1H-quinolin-2-one |
InChI |
InChI=1S/C10H11N3O2/c1-15-6-2-3-7-8(4-6)12-10(14)5-9(7)13-11/h2-5H,11H2,1H3,(H2,12,13,14) |
InChI 键 |
QODSLANMQDCTBN-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=C(C=C1)C(=CC(=O)N2)NN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![7H-Furo[3,2-g][1]benzopyran-5-acetic acid, 3,9-dimethyl-7-oxo-](/img/structure/B12614484.png)

![1,4-Dioxa-3-silaspiro[2.3]hexane](/img/structure/B12614523.png)

![Methyl 2-([1,1'-biphenyl]-4-sulfinyl)benzoate](/img/structure/B12614545.png)
![Urea, N,N'-dimethyl-N-[[(3-phenylpropyl)imino]methyl]-](/img/structure/B12614556.png)
![Methyl 4-[(5-methyl[1,1'-biphenyl]-2-yl)sulfanyl]benzoate](/img/structure/B12614562.png)
![N,N'-[Disulfanediyldi(2,1-phenylene)]bis(5-phenyl-1H-pyrazol-3-amine)](/img/structure/B12614567.png)
![1,1',1''-([1,1'-Biphenyl]-3,3',5-triyl)tripyrene](/img/structure/B12614573.png)

![L-Alanyl-O-[4-(benzyloxy)-4-oxobutanoyl]-N-methyl-L-serine](/img/structure/B12614576.png)
![N-(2-Methyl-1H-imidazo[4,5-b]pyridin-6-yl)acetamide](/img/structure/B12614584.png)
